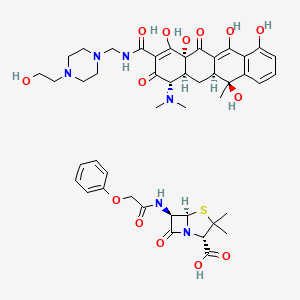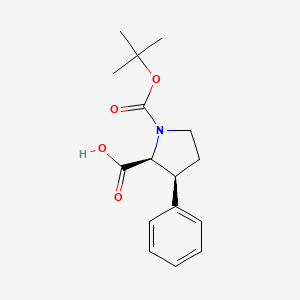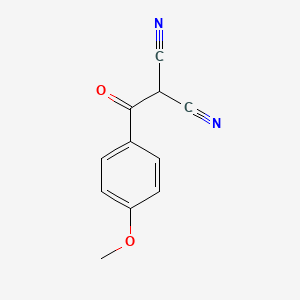![molecular formula C16H18N2+2 B3328477 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium CAS No. 46903-42-8](/img/structure/B3328477.png)
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium
概要
説明
作用機序
Target of Action
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .
Mode of Action
AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.
Result of Action
The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .
Action Environment
The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.
準備方法
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is synthesized through a cross-coupling reaction between allyl bromide and 4,4’-bipyridine in an acetonitrile solvent . The reaction typically involves the use of a catalyst to facilitate the coupling process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
化学反応の分析
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits redox behavior with two distinct redox centers, as observed in cyclic voltammetry studies.
Substitution Reactions: The allyl groups can participate in substitution reactions under appropriate conditions.
Polymerization: The compound can be used in polymerization reactions to form conductive polymers.
Common reagents and conditions used in these reactions include aqueous potassium chloride for redox reactions and various organic solvents for substitution and polymerization reactions. Major products formed from these reactions include oxidized or reduced forms of the compound and polymerized materials with enhanced electronic properties.
科学的研究の応用
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
類似化合物との比較
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is unique compared to other bipyridine derivatives due to its allyl substituents, which impart distinct electronic properties. Similar compounds include:
特性
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMESRSUVCRMIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)












